2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide
Description
Chemical Structure and Synthesis
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) features a thiazolidine-2,4-dione core linked to a sulfamoylphenyl group via an acetamide bridge. Its synthesis involves condensation of thiazolidine-2,4-dione derivatives with 2-chloro-N-(4-sulfamoylphenyl)acetamide under optimized conditions, yielding crystalline products characterized by NMR and mass spectrometry .
Notably, it exhibits excellent selectivity toward tumor cells over normal cells in low-down Minnow toxicity assays .
Propriétés
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S2/c12-21(18,19)7-3-1-6(2-4-7)13-9(15)5-8-10(16)14-11(17)20-8/h1-4,8H,5H2,(H,13,15)(H2,12,18,19)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQDNNJUOSWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Comparison of Thiazolidine-2,4-dione Derivatives
Structure-Activity Relationships (SAR)
- Substituent Effects :
- The benzylidene group at the 5-position of the thiazolidine ring (e.g., 3,4-dimethoxy or 4-ethyl substitution) enhances binding to enzymatic targets like carbonic anhydrase (CA) isoforms by optimizing hydrophobic interactions .
- Sulfamoylphenyl tail : Critical for anchoring the molecule to zinc-binding sites in CA inhibitors, as shown in crystallographic studies .
- Heterocyclic Modifications : Derivatives with 1,3,4-thiadiazole or pyridine moieties (e.g., compound in Table 1, row 2) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with cellular receptors .
Selectivity and Toxicity Profiles
- The target compound’s selectivity for tumor cells over normal cells surpasses that of sorafenib, a known kinase inhibitor, in toxicity assays .
- In contrast, analogues with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show higher potency but may compromise selectivity due to increased non-specific interactions .
Tautomerism and Stability
Unlike some thiazolidine-2,4-dione derivatives (e.g., 3c-I/3c-A in ), which exist as tautomeric mixtures, the target compound’s stability is attributed to its rigid sulfamoylphenyl-acetamide linkage, minimizing tautomerization-related variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
